molecular formula C26H18N2O5 B12037185 Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate CAS No. 618069-73-1

Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate

Cat. No.: B12037185
CAS No.: 618069-73-1
M. Wt: 438.4 g/mol
InChI Key: SRNYQEQVPHKTEG-UHFFFAOYSA-N
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Description

Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate is a complex organic compound with the molecular formula C26H18N2O5. It is a member of the pyrroloquinoline family, which is known for its diverse biological activities. This compound is characterized by its unique structure, which includes a nitrobenzoyl group and a benzo[f]pyrrolo[1,2-a]quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate typically involves multiple steps. One common method starts with the preparation of quaternary salts of lepidine by stirring lepidine with different phenacyl bromides in acetone at room temperature. These salts are then treated with electron-deficient ethyl propiolate and dimethyl-but-2-yne-dioate in the presence of anhydrous potassium carbonate and dimethylformamide solvent. This results in the formation of ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dimethylformamide and acetone are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate involves its interaction with specific molecular targets. The nitro group and the quinoline core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Ethyl 3-(3-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate can be compared with other pyrroloquinoline derivatives:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

618069-73-1

Molecular Formula

C26H18N2O5

Molecular Weight

438.4 g/mol

IUPAC Name

ethyl 3-(3-nitrobenzoyl)naphtho[2,1-e]indolizine-1-carboxylate

InChI

InChI=1S/C26H18N2O5/c1-2-33-26(30)21-15-24(25(29)17-7-5-8-18(14-17)28(31)32)27-22-12-10-16-6-3-4-9-19(16)20(22)11-13-23(21)27/h3-15H,2H2,1H3

InChI Key

SRNYQEQVPHKTEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C=CC5=CC=CC=C53

Origin of Product

United States

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